4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde
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Overview
Description
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a pyrrolidine ring and a propoxy group attached to a benzaldehyde core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propoxy Group: The propoxy group is introduced via nucleophilic substitution reactions, often using propyl halides in the presence of a base.
Formation of the Benzaldehyde Core: The benzaldehyde core is synthesized through the oxidation of corresponding benzyl alcohols using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Utilizing controlled temperature and pressure conditions to ensure complete reactions.
Continuous Flow Reactors: Allowing for continuous production with real-time monitoring and adjustments to reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like KMnO4.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, bases like NaOH (Sodium hydroxide)
Major Products
Oxidation: 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzoic acid
Reduction: 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and benzaldehyde core allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Propoxybenzaldehyde: Lacks the pyrrolidine ring, making it less versatile in biological applications.
3-Pyrrolidin-1-ylmethyl-benzaldehyde:
Uniqueness
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is unique due to the presence of both the propoxy group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Properties
IUPAC Name |
4-propoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-9-18-15-6-5-13(12-17)10-14(15)11-16-7-3-4-8-16/h5-6,10,12H,2-4,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNNQGFQYNPFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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